molecular formula C11H9N3O B575608 1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one CAS No. 160745-79-9

1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one

Cat. No. B575608
CAS RN: 160745-79-9
M. Wt: 199.213
InChI Key: LUKIBRHRCWJCJZ-UHFFFAOYSA-N
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Description

Pyrimido[1,2-a]benzimidazoles are a type of nitrogen-containing heterocyclic compounds that are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles and related polycyclic derivatives is often based on the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The process usually takes place upon heating under reflux in pyridine .


Molecular Structure Analysis

The molecular structure of pyrimido[1,2-a]benzimidazoles is similar to the natural heterocycles purines and pyrimidines, which are of great practical importance . This allows them to interact easily with the biopolymers of the living system .


Chemical Reactions Analysis

The chemical reactions involving pyrimido[1,2-a]benzimidazoles are diverse and depend on the specific compound and reaction conditions .

Mechanism of Action

The mechanism of action of pyrimido[1,2-a]benzimidazoles is not well understood and likely varies depending on the specific compound and its biological target .

Future Directions

The future directions for research on pyrimido[1,2-a]benzimidazoles likely involve further exploration of their synthesis, biological activity, and potential therapeutic applications .

properties

IUPAC Name

1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-12-11(15)6-10-13-8-4-2-3-5-9(8)14(7)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKIBRHRCWJCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)CC2=NC3=CC=CC=C3N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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